Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol
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Overview
Description
Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol is a complex organic compound with a unique structure that combines acetic acid, a sulfanyl group, and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol typically involves multiple steps. One common approach is to start with the preparation of the benzene ring with hydroxyl groups, followed by the introduction of the sulfanyl group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is crucial to monitor the reaction progress and confirm the structure of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;2-(5-chloro-2-pentyl)sulfanylbenzene-1,4-diol
- Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,3-diol
Uniqueness
What sets acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol apart from similar compounds is its specific arrangement of functional groups. The presence of both the sulfanyl group and the hydroxyl groups on the benzene ring, along with the acetic acid moiety, provides unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89706-28-5 |
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Molecular Formula |
C21H33ClO6S |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C17H25ClO2S.2C2H4O2/c18-10-4-7-14(13-5-2-1-3-6-13)12-21-17-11-15(19)8-9-16(17)20;2*1-2(3)4/h8-9,11,13-14,19-20H,1-7,10,12H2;2*1H3,(H,3,4) |
InChI Key |
MFFJIHWEGCVZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)C(CCCCl)CSC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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